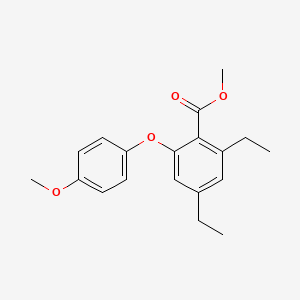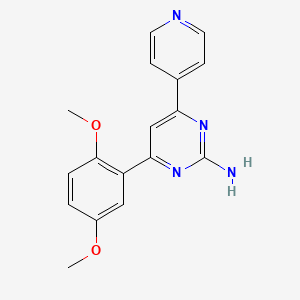
4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the condensation of 2,5-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a suitable base, followed by cyclization with guanidine. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,5-Dimethoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
- 4-(2,5-Dimethoxyphenyl)-6-(pyridin-2-yl)pyrimidin-2-amine
- 4-(2,5-Dimethoxyphenyl)-6-(pyridin-5-yl)pyrimidin-2-amine
Uniqueness
4-(2,5-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
914674-96-7 |
|---|---|
Fórmula molecular |
C17H16N4O2 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
4-(2,5-dimethoxyphenyl)-6-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-12-3-4-16(23-2)13(9-12)15-10-14(20-17(18)21-15)11-5-7-19-8-6-11/h3-10H,1-2H3,(H2,18,20,21) |
Clave InChI |
CTGDHPIXJZQSCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


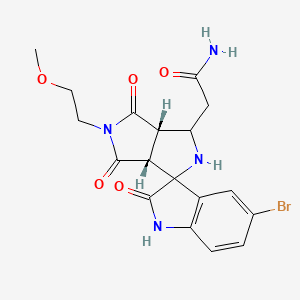
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)
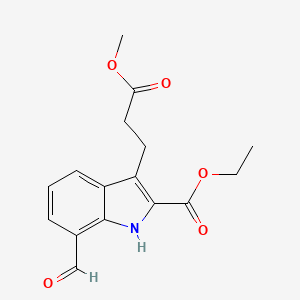
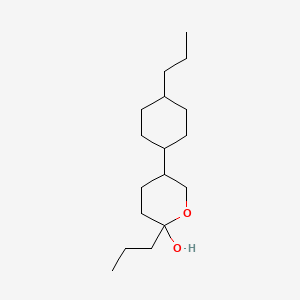
![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
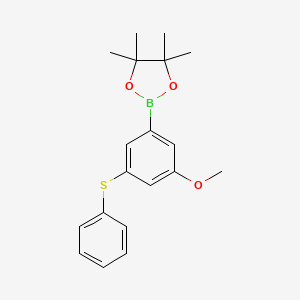
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
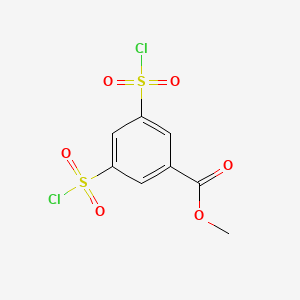
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
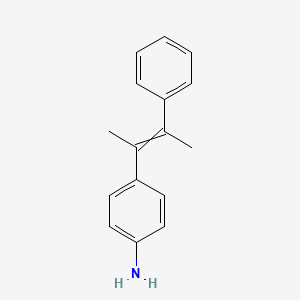
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)
